
5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a hydrothermal reaction. Specifically, it can be prepared via the reaction of 2,4-dimethylbenzoic acid (2,4-DMBA) and 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy) under appropriate conditions . The resulting complex exhibits a binuclear structure based on X-ray diffraction analysis.
Applications De Recherche Scientifique
Synthesis and Catalysis
- Synthesis of Alcohols and Propanols : The hydrogenation of 5,5-dimethyl-[1,3]dioxanes, including 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane, leads to the formation of alcohols like 3-benzyloxy-2,2-dimethyl-propan-1-ol. This process uses copper-loaded catalysts and is significant in liquid phase reactions (Paczkowski & Hölderich, 1997).
Chemical Structure and Properties
- Conformation Studies : The conformation of 5,5-dimethyl-1,3-dioxane derivatives has been analyzed using spectral data, revealing that these compounds predominantly adopt a chair conformation with axial orientation of substituents (Kraiz, 1985).
Polymer Science
- Copolymerization : Radical copolymerization of unsaturated 1,3-dioxane derivatives, including 5,5-dimethyl variants, with compounds like maleic anhydride, yields alternating copolymers. This process is crucial in the field of polymer science for creating new materials (Maślińska-Solich, 1975).
Organic Chemistry
Homolytic Telomerization : This process involves 5,5-dimethyl-1,3-dioxane and results in the formation of various substituted dioxanes and esters. Such reactions are pivotal for synthesizing specific organic compounds (Makaeva et al., 1987).
Asymmetric Michael Addition : This reaction, involving 1,3-dioxane derivatives, is significant in producing polyfunctional nitro ketones, important in medicinal chemistry and organic synthesis (Enders & Chow, 2006).
Quantum Chemistry
- Quantum Chemical Studies : Investigations into the isomerization of 5,5-dimethyl-1,3-dioxane to other compounds, like 2,2-dimethyl-3-methoxypropanal, provide insights into reaction mechanisms and molecular transformations (Kurilova & Kantor, 2021).
Propriétés
IUPAC Name |
5,5-dimethyl-2-(nitromethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2)4-11-6(12-5-7)3-8(9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLWXDZRAOBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563193 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
CAS RN |
33884-29-6 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)

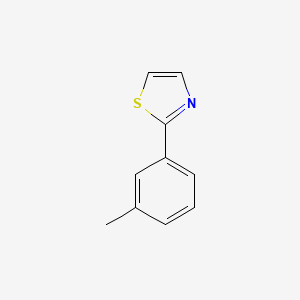
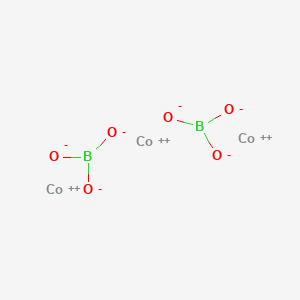
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)


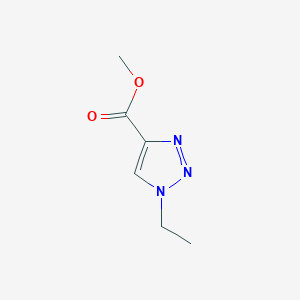
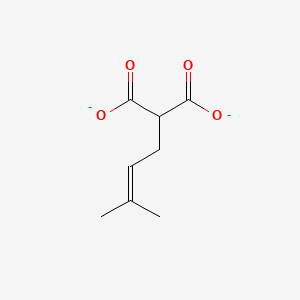
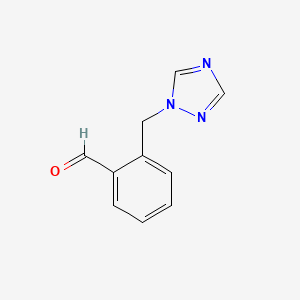
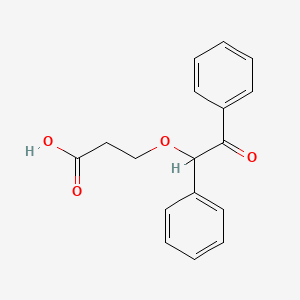
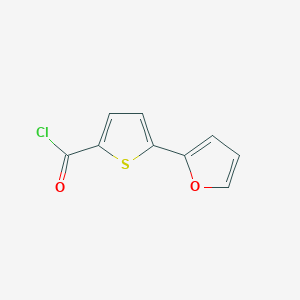
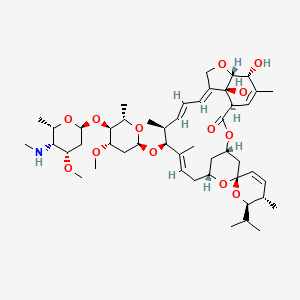
![Diindeno[4,3,2,1-cdef:1',2',3'-HI]chrysene](/img/structure/B1627560.png)